molecular formula C17H13BrN2O3 B3481965 5-[(2-bromophenoxy)methyl]-N-(pyridin-3-yl)furan-2-carboxamide

5-[(2-bromophenoxy)methyl]-N-(pyridin-3-yl)furan-2-carboxamide

Cat. No.: B3481965
M. Wt: 373.2 g/mol
InChI Key: BIOXSNWBJLKXSP-UHFFFAOYSA-N
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Description

5-[(2-bromophenoxy)methyl]-N-(pyridin-3-yl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-bromophenoxy)methyl]-N-(pyridin-3-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling Reaction: The coupling of the brominated furan with 2-bromophenol can be carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with pyridin-3-ylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the compound can occur at the carboxamide group, converting it to the corresponding amine.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(2-bromophenoxy)methyl]-N-(pyridin-3-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological pathways and targets.

    Medicine: Due to its potential pharmacological properties, it is being investigated for its use in treating various diseases, including bacterial infections and cancer.

    Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2-bromophenoxy)methyl]-N-(pyridin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-chlorophenoxy)methyl]-N-(pyridin-3-yl)furan-2-carboxamide
  • 5-[(2-fluorophenoxy)methyl]-N-(pyridin-3-yl)furan-2-carboxamide
  • 5-[(2-iodophenoxy)methyl]-N-(pyridin-3-yl)furan-2-carboxamide

Uniqueness

Compared to similar compounds, 5-[(2-bromophenoxy)methyl]-N-(pyridin-3-yl)furan-2-carboxamide may exhibit unique properties due to the presence of the bromine atom. Bromine’s size and electronegativity can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological profiles and applications.

Properties

IUPAC Name

5-[(2-bromophenoxy)methyl]-N-pyridin-3-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3/c18-14-5-1-2-6-15(14)22-11-13-7-8-16(23-13)17(21)20-12-4-3-9-19-10-12/h1-10H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOXSNWBJLKXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NC3=CN=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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